Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Click Chemistry Bioconjugation CuAAC

Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate (CAS 1707391-84-1; molecular formula C₉H₇BrO₄S; MW 291.12 g/mol) is a fully substituted thiophene-2-carboxylate derivative bearing four distinct functional groups on a single heterocyclic core: a methyl ester at C2, a free hydroxyl at C3, a bromine atom at C4, and a propargyloxy (prop-2-yn-1-yloxy) ether at C5. The compound is supplied at ≥95% purity by specialist chemical vendors.

Molecular Formula C9H7BrO4S
Molecular Weight 291.12 g/mol
Cat. No. B12077414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
Molecular FormulaC9H7BrO4S
Molecular Weight291.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)OCC#C)Br)O
InChIInChI=1S/C9H7BrO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3
InChIKeyWOYMPANRUVVSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate: A Tetra-Substituted Thiophene Intermediate for Click Chemistry and Cross-Coupling Applications


Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate (CAS 1707391-84-1; molecular formula C₉H₇BrO₄S; MW 291.12 g/mol) is a fully substituted thiophene-2-carboxylate derivative bearing four distinct functional groups on a single heterocyclic core: a methyl ester at C2, a free hydroxyl at C3, a bromine atom at C4, and a propargyloxy (prop-2-yn-1-yloxy) ether at C5 [1]. The compound is supplied at ≥95% purity by specialist chemical vendors . Its computed XLogP3-AA is 3.1 with a topological polar surface area of 84 Ų, one hydrogen bond donor, and four rotatable bonds [1]. The propargyloxy substituent confers orthogonal reactivity via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the C4 bromine enables transition-metal-catalyzed cross-coupling, making this compound a modular building block for diversity-oriented synthesis and bioconjugation workflows.

Why Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate Cannot Be Replaced by Common Thiophene-2-carboxylate Analogs


Three structural features make simple substitution inadvisable. First, the propargyloxy group at C5 provides a terminal alkyne handle for CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC) that is absent in the non-propargylated parent Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS 95201-93-7) and cannot be replicated by the allyloxy analog, which lacks alkyne reactivity . Second, the C4 bromine atom offers reactivity toward Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings, whereas the C4-chloro analog requires harsher conditions for comparable transformations . Third, the concurrent presence of a free C3 hydroxyl and a C2 methyl ester enables sequential, protecting-group-minimized synthetic elaboration that is not achievable with mono- or di-substituted analogs. Selecting a generic alternative without all four substituents—or with different halogen or O-alkyl patterns—forces re-optimization of multi-step synthetic routes and forfeits the orthogonal reactivity that defines this compound's procurement value.

Quantitative Differentiation Evidence for Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate Versus Closest Analogs


Propargyloxy Alkyne Handle Enables Click Chemistry Unavailable to Allyloxy or Parent Analogs

The propargyloxy (–OCH₂C≡CH) group at C5 provides a terminal alkyne moiety capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). This reactivity is structurally absent from the closest commercial analog, Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate, which bears an allyloxy (–OCH₂CH=CH₂) group that cannot participate in azide-alkyne click reactions . The non-propargylated parent Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS 95201-93-7) lacks any O-alkenyl or O-alkynyl substituent entirely, requiring an additional alkylation step to introduce click functionality . The presence of the terminal alkyne has been exploited in analogous thiophene systems where propargyl-functionalized thiophenes were coupled to azido-functionalized polystyrene with high efficiency via click chemistry [1].

Click Chemistry Bioconjugation CuAAC

Bromine at C4 Provides Superior Cross-Coupling Reactivity Versus Chloro Analog

The C4 bromine substituent in the target compound provides a reactive handle for Pd-catalyzed cross-coupling reactions. The closest alternative bearing a propargyloxy group but a different C4 halogen is Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate (MW 230.67 g/mol) . Aryl bromides are generally more reactive than aryl chlorides in oxidative addition with Pd(0) catalysts, enabling Suzuki and Sonogashira couplings under milder conditions (lower temperature, lower catalyst loading) [1]. The bromine atom also provides a leaving group for nucleophilic aromatic substitution that is more facile than chlorine. The methyl analog Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate lacks halogen-based cross-coupling potential entirely .

Cross-Coupling Suzuki Reaction Sonogashira Coupling C–C Bond Formation

Lipophilicity (XLogP3 3.1) and Topological PSA Differentiate from Parent Compound for Membrane Penetration and Solubility Profiling

The target compound has a computed XLogP3-AA of 3.1 and a topological polar surface area (TPSA) of 84 Ų [1]. In comparison, the non-propargylated parent Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (C₆H₅BrO₃S, MW 237.07) has a measured aqueous solubility of 0.95 g/L at 25°C and a predicted pKa of 7.93 ± 0.15 . The introduction of the propargyloxy group at C5 increases molecular weight by 54.05 Da (from 237.07 to 291.12) and adds two additional rotatable bonds, increasing conformational flexibility [1]. The elevated XLogP3 value of 3.1 relative to the parent (predicted ~1.5–2.0 for the non-propargylated analog) indicates enhanced lipophilicity relevant for membrane permeability in cell-based assays.

Drug Likeness LogP Polar Surface Area ADME

Three Orthogonal Reactive Handles Enable Sequential Functionalization Not Possible with Di- or Tri-Substituted Analogs

The target compound uniquely combines four distinct functional groups—methyl ester (C2), free phenol (C3–OH), aryl bromide (C4–Br), and terminal alkyne (C5–OCH₂C≡CH)—on a single thiophene scaffold. The only analog with comparable functional group count is Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate (MW 293.14), which has demonstrated antioxidant activity (DPPH IC₅₀ = 25 µg/mL) and antimicrobial activity (MIC = 32 µg/mL against E. coli, 16 µg/mL against S. aureus) . However, the allyloxy group lacks the click chemistry potential of the propargyloxy group. The parent Methyl 4-bromo-3-hydroxythiophene-2-carboxylate has only three functional handles and serves as the starting material for thienopyranone scaffold synthesis via alkylation with N-acetylmorpholine . The target compound, by incorporating the propargyl group pre-installed, eliminates one synthetic step when the alkyne functionality is required downstream.

Diversity-Oriented Synthesis Orthogonal Reactivity Protecting-Group-Free Synthesis

Recommended Procurement Scenarios for Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate Based on Differentiation Evidence


Bioconjugation Probe Synthesis via CuAAC Click Chemistry

Researchers building thiophene-based fluorescent probes, affinity labels, or bioconjugates for chemical biology should procure this compound when the synthetic route requires a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing biomolecules (peptides, oligonucleotides, glycans). The pre-installed propargyloxy group avoids an additional O-alkylation step that would be required if starting from the non-propargylated parent Methyl 4-bromo-3-hydroxythiophene-2-carboxylate . This is supported by class-level evidence demonstrating efficient propargyl-thiophene to azide coupling in polymer and materials contexts [1].

Divergent Library Synthesis via Sequential Cross-Coupling at C4–Br

Medicinal chemistry teams generating focused libraries of tetra-substituted thiophenes for structure-activity relationship (SAR) studies should select this compound over the C4-chloro analog Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate. The C4–Br bond enables milder Suzuki or Sonogashira coupling conditions [2], allowing diversification at the C4 position while preserving the C5 alkyne for subsequent click functionalization. The C2 methyl ester and C3 hydroxyl remain available for further derivatization, enabling a three-dimensional SAR exploration from a single advanced intermediate.

Thienopyranone Scaffold Construction with Pre-Installed Alkyne Functionality

Building on the established use of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate as a starting material for thienopyranone-based BET bromodomain inhibitors [3], this compound extends that synthetic pathway by incorporating the propargyl group at C5 prior to cyclization. This enables the construction of thienopyranone scaffolds bearing an alkyne tether for subsequent bioconjugation, PROTAC linker attachment, or surface immobilization—capabilities absent from the parent compound-derived scaffolds.

Materials Science: Organic Semiconductor and Polymer Building Block

For materials scientists developing conjugated polymers or organic semiconductors, the combination of a thiophene core with both a halogen (for cross-coupling polymerization) and a terminal alkyne (for post-polymerization click functionalization) makes this compound a strategic monomer choice. Class-level literature demonstrates that propargyl-functionalized thiophenes undergo efficient click coupling to azido-functionalized polymers, enabling surface modification and property tuning [1]. The bromine at C4 simultaneously permits chain extension via Pd-catalyzed cross-coupling polymerization.

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